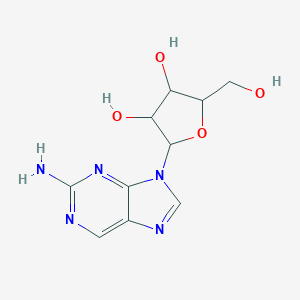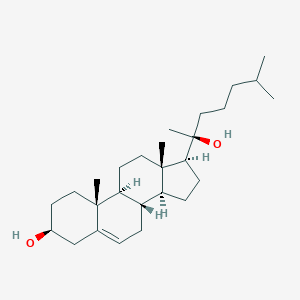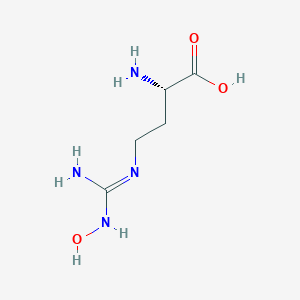
nor-NOHA
概要
説明
Nω-ヒドロキシ-ノル-L-アルギニンは、一般的にノル-NOHAと呼ばれ、アルギナーゼ酵素の強力で特異的な阻害剤です。アルギナーゼは、L-アルギニンをL-オルニチンと尿素に変換することにより、尿素サイクルにおいて重要な役割を果たします。 ノル-NOHAは、特に腫瘍学、免疫学、代謝性疾患の分野における潜在的な治療用途により、大きな関心を集めています .
科学的研究の応用
ノル-NOHAは、科学研究において幅広い応用範囲を持ちます。
準備方法
合成経路と反応条件
ノル-NOHAは、さまざまな方法で合成できます。一般的なアプローチの1つは、L-アルギニンのヒドロキシル化です。この反応では、通常、制御された条件下でヒドロキシル化剤としてヒドロキシルアミンが使用されます。 このプロセスには、L-アルギニンのアミノ基とカルボキシル基の保護、それに続くヒドロキシル化、およびその後の脱保護が含まれており、ノル-NOHAが生成されます .
工業生産方法
ノル-NOHAの工業生産には、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成が含まれます。 このプロセスには、医薬品および研究用途に適した最終製品を得るために、結晶化、ろ過、精製などの手順が含まれる場合があります .
化学反応の分析
反応の種類
ノル-NOHAは、次のようなさまざまな化学反応を起こします。
酸化: ノル-NOHAは、酸化されてNω-ヒドロキシ-L-アルギニンを生成することができ、これは一酸化窒素合成の中間体です。
還元: ノル-NOHAの還元は、L-アルギニンの生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と分子状酸素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: Nω-ヒドロキシ-L-アルギニン
還元: L-アルギニン
作用機序
ノル-NOHAは、主にアルギナーゼ酵素を阻害することによって効果を発揮します。アルギナーゼは、L-アルギニンの加水分解を触媒してL-オルニチンと尿素を生成します。ノル-NOHAは、アルギナーゼを阻害することにより、一酸化窒素シンターゼに対するL-アルギニンの利用可能性を高め、一酸化窒素の産生を強化します。 このメカニズムは、がんや心臓血管疾患などのさまざまな疾患における治療効果にとって重要です .
類似化合物の比較
類似化合物
Nω-ヒドロキシ-L-アルギニン (NOHA): 一酸化窒素合成の中間体であり、天然のアルギナーゼ阻害剤です。
α-ジフルオロメチルオルニチン (DMFO): がん治療に適用される合成アルギナーゼ阻害剤。
サウシノン: 抗炎症作用を持つ植物由来のアルギナーゼ阻害剤。
サルビノール酸B (SAB): 潜在的なアルギナーゼ阻害活性を持つ別の植物由来化合物.
ノル-NOHAの独自性
ノル-NOHAは、アルギナーゼ阻害剤としての高い特異性と効力により、ユニークです。 低酸素条件下で白血病細胞のアポトーシスを誘導する能力と、免疫応答を調節する役割は、研究と治療の両方の文脈において、この化合物を貴重な化合物にしています .
類似化合物との比較
Similar Compounds
Nω-hydroxy-L-arginine (NOHA): An intermediate in nitric oxide synthesis and a natural arginase inhibitor.
α-difluoromethylornithine (DMFO): A synthetic arginase inhibitor with applications in cancer therapy.
Sauchinone: A plant-derived arginase inhibitor with anti-inflammatory properties.
Salvianolic Acid B (SAB): Another plant-derived compound with potential arginase inhibitory activity.
Uniqueness of Nor-NOHA
This compound is unique due to its high specificity and potency as an arginase inhibitor. Its ability to induce apoptosis in leukemic cells under hypoxic conditions and its role in modulating immune responses make it a valuable compound in both research and therapeutic contexts .
特性
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189302-40-7, 291758-32-2 | |
| Record name | Nor-noha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nor-NOHA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-NOHA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [, , ] By inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. [, , , , , , , ] This increase in NO bioavailability has been linked to various beneficial effects, including improved endothelial function, [, , ] reduced inflammation, [, , ] and protection against ischemia-reperfusion injury. [, , , ]
ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its biomedical context is limited in these studies.
A: this compound itself is not a catalyst but rather an enzyme inhibitor. It exerts its effects by binding to and inhibiting the enzyme arginase. [] This inhibition is competitive, meaning this compound competes with the natural substrate, L-arginine, for binding to the active site of arginase. [, , ] This inhibition ultimately leads to increased L-arginine availability for NOS and enhanced NO production. [, , , , , , , ]
A: Yes, computational methods have been employed. Docking studies have been performed to investigate the interaction of this compound and its derivatives with the active site of arginase. [] These studies provide insights into the binding mode and structural features important for arginase inhibition. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict the activity of novel arginase inhibitors. []
A: While specific details about the stability of this compound under various conditions are not extensively discussed in the provided papers, one study did find that this compound exhibited low passive diffusion across artificial membranes, suggesting the need for transporters for intracellular uptake. [] This finding implies the potential need for formulation strategies to enhance its bioavailability. []
ANone: The provided research predominantly focuses on preclinical studies investigating the therapeutic potential of this compound. Therefore, information regarding specific SHE regulations, compliance guidelines, and risk minimization strategies is limited in these studies.
A: Studies in rats revealed that this compound is rapidly cleared from plasma, with a mean residence time of 12.5 minutes after intravenous administration. [] Its bioavailability varies depending on the route of administration, with an absolute bioavailability of 98% and 53% after intraperitoneal and intratracheal administration, respectively. [] The absorption rate from the airways appears to be dose-dependent and a limiting factor for its bioavailability. [] this compound's in vivo activity is evident in its ability to increase plasma nitrite levels, a marker of NO production, [] and the citrulline-to-ornithine ratio, suggesting a shift in arginine metabolism towards NO synthesis. [, ]
A: In vitro, this compound has demonstrated beneficial effects in various cell types. For example, it has been shown to protect retinal microvascular endothelial cells from high glucose-induced damage, [] inhibit the proliferation and induce apoptosis of liver cancer cells (HepG2), [] and attenuate airway allergic reactions and inflammation in cultured cells. [] In vivo studies have shown that this compound can ameliorate experimental ulcerative colitis in mice, [] improve coronary microvascular function in type 2 diabetic rats, [] protect against myocardial ischemia-reperfusion injury in rats and pigs, [, ] and reduce blood pressure and improve vascular function in spontaneously hypertensive rats. [, ] Clinical trials have also demonstrated the efficacy of this compound in improving endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


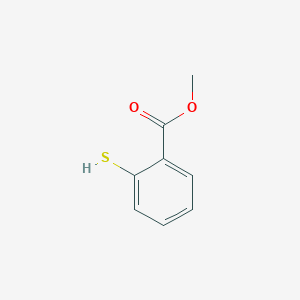
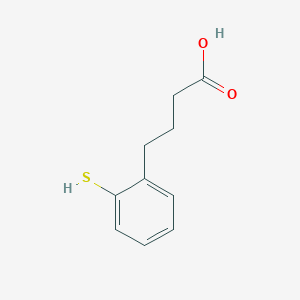
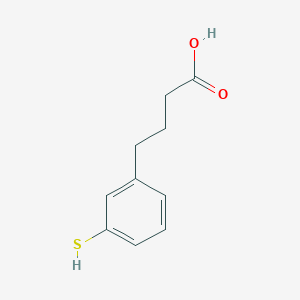


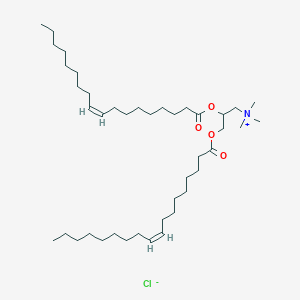
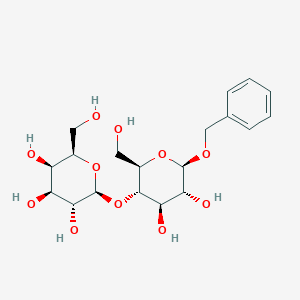
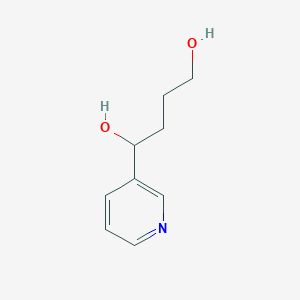
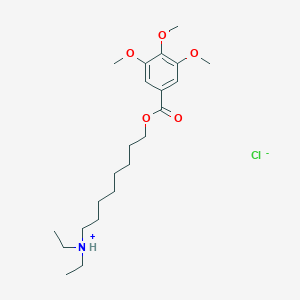

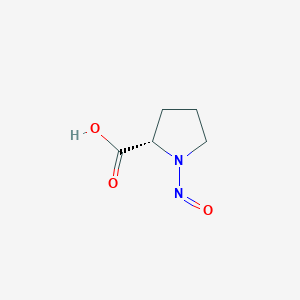
![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)
